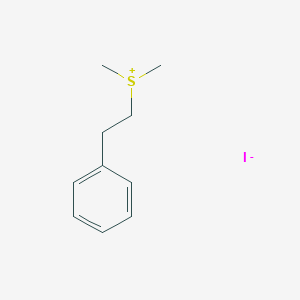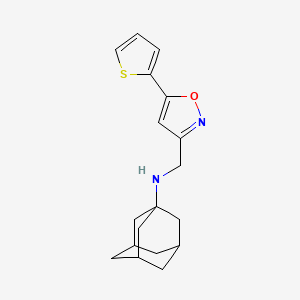
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both methylthio and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Méthodes De Préparation
The preparation methods can vary, but they often involve the use of copper-catalyzed direct trifluoromethylthiolation reactions . These reactions are characterized by their mild conditions and good atom economy, making them practical for industrial applications.
Analyse Des Réactions Chimiques
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Phenyl hydrazine derivatives: Used in the synthesis of indoles and other aromatic compounds.
The uniqueness of this compound lies in its combination of methylthio and trifluoromethylthio groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H9F3N2S2 |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-7-4-5(15-8(9,10)11)2-3-6(7)13-12/h2-4,13H,12H2,1H3 |
Clé InChI |
GCAIZUYLGGEBQD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)SC(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


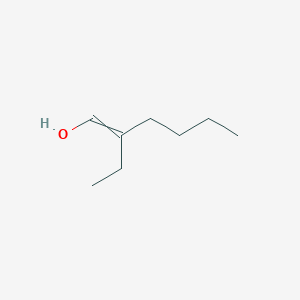
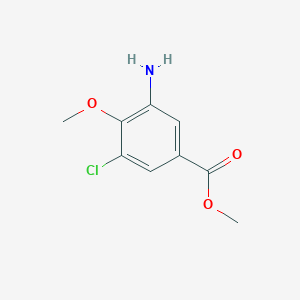


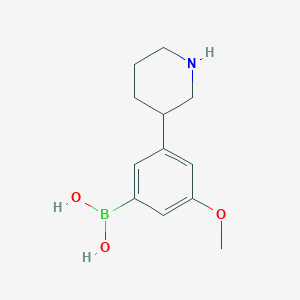
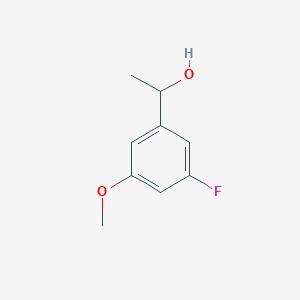
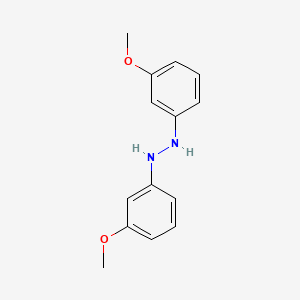
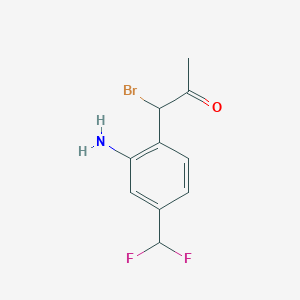


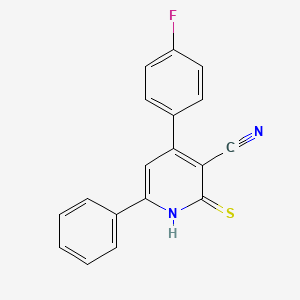
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
